Manganese carbonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17375-37-0 |

|---|---|

Molecular Formula |

CH2MnO3 |

Molecular Weight |

116.963 g/mol |

IUPAC Name |

carbonic acid;manganese |

InChI |

InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

SDPBZSAJSUJVAT-UHFFFAOYSA-N |

impurities |

IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. |

SMILES |

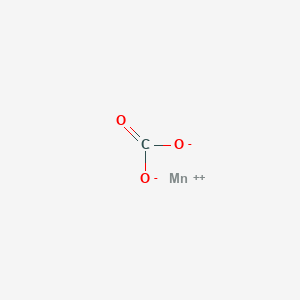

C(=O)([O-])[O-].[Mn+2] |

Canonical SMILES |

C(=O)(O)O.[Mn] |

Color/Form |

Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure Rose-colored crystals, almost white when precipitated. Pink solid trigonal |

density |

3.7 |

melting_point |

Decomposes >200 °C |

Other CAS No. |

17375-37-0 598-62-9 |

physical_description |

DryPowder; Liquid; OtherSolid; WetSolid |

Pictograms |

Health Hazard |

shelf_life |

GRADUALLY BECOMES LIGHT BROWN IN AIR |

solubility |

Sol in dil acid; insol in water or alcohol SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. |

Synonyms |

manganese carbonate |

Origin of Product |

United States |

Fundamental Structural and Crystallographic Investigations of Manganese Carbonate

Crystal System and Space Group Analysis

Manganese carbonate crystallizes in the trigonal crystal system, a classification characterized by a single three-fold rotation axis. wikipedia.orgcrystalmountain.com.au Its structure is isomorphous with calcite (calcium carbonate), belonging to the calcite group of carbonates. atamankimya.comle-comptoir-geologique.com The specific space group for this compound is designated as R-3c in the Hermann-Mauguin notation, which corresponds to the international number 167. materialsproject.orgresearchgate.netcrystallography.net This space group indicates a rhombohedral lattice with a three-fold rotoinversion axis and a glide plane perpendicular to the c-axis. materialsproject.orgresearchgate.net

The crystal structure consists of manganese ions (Mn²⁺) and carbonate ions (CO₃²⁻) arranged in a specific, repeating three-dimensional pattern. wikipedia.org The carbonate ions are planar triangular groups, while the manganese ions are at the center of octahedra formed by oxygen atoms. wikipedia.org

Table 1: Crystallographic System and Space Group of this compound

| Property | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group (Hermann-Mauguin) | R-3c |

| International Number | 167 |

This table summarizes the key crystallographic classifications for this compound. Data sourced from multiple crystallographic studies. wikipedia.orgmaterialsproject.org

Lattice Parameter Determination and Refinement

The lattice parameters of this compound define the size and shape of its unit cell. For the conventional hexagonal setting of the rhombohedral lattice, these parameters are 'a' and 'c'. Numerous studies have determined and refined these values. For instance, research has reported lattice parameters of a = 4.777 Å and c = 15.67 Å. wikipedia.org Another study using synchrotron X-ray diffraction on impurity-free synthetic rhodochrosite determined the unit cell parameters to be a = 4.7754(5) Å and c = 15.6484(18) Å. researchgate.net The Materials Project database lists conventional lattice lengths of a = 4.78 Å and c = 15.51 Å. materialsproject.org These slight variations can be attributed to factors such as the presence of impurities and the specific experimental conditions used for measurement.

The volume of the unit cell is a derived property that is dependent on the lattice parameters. Based on the parameters a = 4.777 Å and c = 15.67 Å, the calculated volume is approximately 309.68 ų. webmineral.com The Materials Project calculates a volume of 306.57 ų. materialsproject.org

Table 2: Lattice Parameters of this compound

| Parameter | Value (Å) - Source 1 wikipedia.org | Value (Å) - Source 2 researchgate.net | Value (Å) - Source 3 materialsproject.org |

|---|---|---|---|

| a | 4.777 | 4.7754(5) | 4.78 |

This interactive table allows for the comparison of lattice parameter values from different research findings.

Octahedral Coordination Symmetry Studies within the Crystal Lattice

The manganese(II) ions in the this compound crystal lattice exhibit octahedral coordination. wikipedia.orgatamankimya.comhimedialabs.com This means each Mn²⁺ ion is surrounded by six oxygen atoms, which are vertices of an octahedron. wikipedia.org These oxygen atoms are part of the carbonate (CO₃²⁻) groups. wikipedia.org The MnO₆ octahedra are linked by sharing corners, forming a three-dimensional framework. materialsproject.org

Detailed structural analysis has revealed the bond lengths within these octahedra. One study reports three shorter Mn-O bond lengths of 2.18 Å and three longer ones of 2.19 Å. materialsproject.org The C-O bond length within the trigonal planar carbonate group is consistently reported as 1.29 Å. materialsproject.orgcambridge.org The oxygen atoms, in turn, are bonded to two manganese ions and one carbon atom in a distorted trigonal planar geometry. materialsproject.org The study of impurity-free rhodochrosite noted that the (MnO₆) octahedron has an anomalous bond angle that is closer to the 90° of a regular octahedron, which distinguishes it from other calcite-type carbonates like those of magnesium, iron, and calcium. researchgate.net

Anisotropy in this compound Crystal Structure

The trigonal crystal structure of this compound inherently leads to anisotropy, meaning its physical properties vary with direction. This structural anisotropy is evident in its thermal expansion and elastic properties. researchgate.netresearchgate.net

Research has shown that the thermal expansion of this compound is anisotropic. researchgate.net The coefficient of thermal expansion along the c-axis (αc) is significantly different from that along the a-axis (αa). One study quantified these coefficients as αa = 5.08 × 10⁻⁶ K⁻¹ and αc = 18.06 × 10⁻⁶ K⁻¹, resulting in an anisotropy ratio (αc/αa) of 3.55. researchgate.net This indicates that the crystal expands more along the c-axis upon heating.

The elastic properties also exhibit anisotropy, which can be explained by the arrangement of atoms and the nature of the chemical bonds. researchgate.net The crystal structure alternates between planes of manganese ions and carbonate groups along the c-axis, contributing to the directional dependence of properties like Young's modulus. researchgate.net Studies have also investigated the crystal distortion associated with magnetic ordering at low temperatures, which further highlights the anisotropic nature of the this compound lattice. cambridge.orgcambridge.org This distortion is more pronounced in the a-lattice constant compared to the c-lattice constant. cambridge.orgcambridge.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | MnCO₃ |

| Calcite | CaCO₃ |

| Calcium carbonate | CaCO₃ |

| Magnesium carbonate | MgCO₃ |

| Iron carbonate | FeCO₃ |

| Siderite | FeCO₃ |

| Rhodonite | (Mn,Fe,Mg,Ca)SiO₃ |

| Zinc carbonate | ZnCO₃ |

| Smithsonite | ZnCO₃ |

| Dolomite | CaMg(CO₃)₂ |

| Manganese(II) oxide | MnO |

| Carbon dioxide | CO₂ |

| Manganese dioxide | MnO₂ |

| Pyrolusite | MnO₂ |

| Manganese(III) oxide | Mn₂O₃ |

| Manganese(II,III) oxide | Mn₃O₄ |

| Alpha iron oxide | α-Fe₂O₃ |

| Alpha aluminum oxide | α-Al₂O₃ |

| Corundum | Al₂O₃ |

| Quartz | SiO₂ |

| Tetrahedrite | (Cu,Fe)₁₂Sb₄S₁₃ |

| Chalcopyrite | CuFeS₂ |

| Fluorite | CaF₂ |

| Helvite | Mn₄(Be₃Si₃O₁₂)S |

| Sphalerite | (Zn,Fe)S |

| Sodium bicarbonate | NaHCO₃ |

| Manganese sulfate (B86663) | MnSO₄ |

| Manganese chloride | MnCl₂ |

| Arsenic | As |

| Chromium | Cr |

| Copper | Cu |

| Cadmium | Cd |

| Uranium(VI) | U⁶⁺ |

| Cobalt | Co |

Synthesis Methodologies and Morphological Control of Manganese Carbonate Materials

Hydrothermal Synthesis Approaches for Manganese Carbonate

Hydrothermal synthesis is a prevalent method for producing this compound (MnCO₃) materials with controlled morphologies and hierarchical structures. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. The distinct properties of water under these conditions, such as lower viscosity and a higher ion product, facilitate the dissolution of precursors and the crystallization of the final product. chemrxiv.org

Influence of Precursor Concentration, Reaction Temperature, and Reaction Time on Product Characteristics

The characteristics of the resulting this compound materials are highly dependent on the parameters of the hydrothermal process. These include the concentration of the manganese source and the carbonate source, the reaction temperature, and the duration of the reaction.

Precursor Concentration: The concentration of reactants, such as manganese chloride (MnCl₂) and ammonium (B1175870) bicarbonate (NH₄HCO₃) or urea (B33335), significantly impacts the morphology and crystal size of the MnCO₃ product. rsc.orgbu.edu.eg Studies have shown that varying the reactant concentration can lead to different particle morphologies. For instance, in a urea-assisted hydrothermal process, an increase in reactant concentration can lead to a decrease in crystal size. rsc.org At lower concentrations, well-defined crystals may form, while higher concentrations can result in the aggregation of smaller primary particles into larger spherical structures. rsc.org

Reaction Temperature: Temperature plays a crucial role in the kinetics of the crystallization process. Different superstructures of MnCO₃, such as chrysanthemum, straw-bundle, dumbbell, and sphere-like morphologies, can be obtained by controlling the hydrothermal temperature. researchgate.net For example, Mn₂O₃/MnCO₃ microcubes have been synthesized via a hydrothermal method where the reaction temperature was a key parameter investigated for its effect on the material's structural and morphological properties. researchgate.net Research has identified optimal temperature ranges for specific morphologies; for instance, a study determined 120 °C as the optimal hydrothermal temperature for preparing cubic MnCO₃. wjygy.com.cn

Reaction Time: The duration of the hydrothermal treatment influences the growth and assembly of the MnCO₃ crystals. A time-dependent evolution of morphology is often observed, where initial nucleation is followed by crystal growth and, in some cases, a self-assembly process or Ostwald ripening. acs.org For example, the formation of hollow dumbbells has been explained by a nucleation-growth-aggregation-ripening mechanism, with the reaction time being a critical factor in the structural evolution. researchgate.net Similarly, the synthesis of Mn₂O₃/MnCO₃ microcubes for supercapacitor applications involved optimizing the reaction time to achieve desired electrochemical performance. researchgate.net

Table 1: Influence of Hydrothermal Synthesis Parameters on MnCO₃ Characteristics

| Parameter | Effect on Product Characteristics | Research Findings |

|---|---|---|

| Precursor Concentration | Influences particle morphology and crystal size. Higher concentrations can lead to smaller, aggregated particles. rsc.orgrsc.org | In urea-assisted synthesis, increasing reactant concentration decreased crystal size. rsc.org A transition from cubic to spherical particles was observed with increased manganese ion concentration. rsc.org |

| Reaction Temperature | Determines the resulting superstructure (e.g., chrysanthemum, dumbbell, sphere-like). researchgate.net Optimal temperatures are identified for specific morphologies. researchgate.netwjygy.com.cn | Different morphologies were achieved by varying temperature. researchgate.net 120 °C was found to be optimal for cubic MnCO₃ synthesis. wjygy.com.cn |

| Reaction Time | Affects crystal growth, assembly, and morphological evolution through mechanisms like Ostwald ripening. researchgate.netacs.org | The formation of hollow dumbbells was shown to be a time-dependent process. researchgate.net Optimal reaction time was crucial for the performance of Mn₂O₃/MnCO₃ microcubes. researchgate.net |

Role of Shape-Directing Agents and Solvent Systems in Morphology Control

The morphology of this compound can be further tailored by the introduction of shape-directing agents and the use of different solvent systems.

Shape-Directing Agents: These are typically organic molecules or polymers that selectively adsorb onto specific crystallographic faces of the growing MnCO₃ crystals, thereby inhibiting or promoting growth in certain directions. This controlled growth leads to the formation of specific, non-equilibrium morphologies. Various agents have been successfully employed, including:

Schiff bases: Used to create hierarchical superstructures like chrysanthemum and dumbbell shapes. researchgate.net

Ionic liquids: An ionic liquid-assisted hydrothermal method has been used to synthesize MnCO₃ hollow microspheres and nanocubes. acs.org

Chelating agents: Citric acid, tartaric acid, oxalic acid, and ethylenediaminetetraacetic acid (EDTA) have been used to mediate the growth of hierarchically assembled MnCO₃ shapes. rsc.org

Polymers: Chitosan, a biopolymer, can act as a shape-directing agent, leading to unique morphologies of nanoparticles. mdpi.com

Other organic molecules: Tris(2-aminoethyl)amine (TREN) has been used as a template in the solvothermal synthesis of a layered manganese(II) phosphate. randallcygan.com

Solvent Systems: The choice of solvent can significantly influence the solubility of precursors and the interaction between the shape-directing agents and the crystal surfaces. While water is the most common solvent in hydrothermal synthesis, mixed solvent systems, such as water/ethanol (B145695), are also used. The volume ratio of water to ethanol has been shown to be a controllable parameter for obtaining different MnCO₃ superstructures. researchgate.net

Microemulsion-Mediated Routes for Nanoparticle Synthesis

Microemulsion techniques offer a method for synthesizing this compound nanoparticles with well-controlled sizes and shapes. nih.gov A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. The synthesis is carried out within the nanosized water droplets, which act as nanoreactors.

This method allows for precise control over the nucleation and growth of nanoparticles. For instance, cubic MnCO₃ nanoparticles with an average size of approximately 80 nm have been prepared using an inverse microemulsion method. nih.gov The size and morphology of the MnCO₃ nanocrystals can be systematically controlled by varying parameters such as the concentration of reactants and the molar ratio of water to the surfactant (e.g., cetyl trimethylammonium bromide, CTAB). nih.gov Research has shown that with an increase in reactant concentration or the water-to-surfactant ratio, the morphology of MnCO₃ nanocrystals can evolve from cubes to parallelepipeds and then to rhombohedrons, with a slight decrease in size. nih.gov The type of solvent and the amount of cosurfactant also play a role in determining the final particle size and distribution. researchgate.net

Co-precipitation Techniques for this compound Precursors

Co-precipitation is a widely used and efficient method for synthesizing this compound precursors, often for applications in lithium-ion batteries. doi.orgmdpi.com This technique involves the simultaneous precipitation of a soluble manganese salt with a precipitating agent, typically a carbonate source like sodium carbonate or ammonium carbonate. scirp.orgresearchgate.net The process offers advantages such as maintaining the +2 oxidation state of manganese and operating under relatively neutral pH conditions. mdpi.com

Optimization of pH and Precipitant Concentration for Controlled Precipitation

The pH of the reaction solution and the concentration of the precipitant are critical parameters that must be carefully controlled to ensure the desired product quality and composition.

pH Optimization: The pH of the solution directly affects the precipitation efficiency and can influence the co-precipitation of impurities. scirp.orgresearchgate.net An optimal pH range is generally sought to maximize the precipitation of manganese while minimizing the loss of metal ions in the solution. For carbonate co-precipitation, a pH range of 7.5 to 8.5 is often considered optimal. rsc.orgdoi.org Lower pH values may lead to incomplete precipitation, while higher pH can result in the formation of soluble ammonia (B1221849) complexes or the co-precipitation of hydroxides. rsc.org Studies have shown that the precipitation yield of this compound increases with increasing pH. scirp.org For instance, one study identified a pH of 8.5 as optimal for achieving a high precipitation yield of around 98.43%. scirp.org

Precipitant Concentration: The concentration of the precipitating agent, such as sodium carbonate (Na₂CO₃), influences the degree of supersaturation and, consequently, the nucleation and growth kinetics of the precipitate. The ratio of the precipitant to the metal ions is a key factor. For example, in the synthesis of NiCoMnCO₃ precursors, a molar ratio of urea (which decomposes to provide carbonate ions) to metal of 1:2 was found to be optimal. mdpi.com The amount of ammonia present, which can form complexes with the metal ions, also affects the supersaturation level and must be considered. doi.org

Effects of Process Temperature, Stirring Speed, and Reaction Kinetics on Material Properties

The physical properties of the precipitated this compound, such as particle size, morphology, and density, are further influenced by other process parameters.

Process Temperature: The reaction temperature affects the solubility of the metal carbonates and the kinetics of the precipitation reaction. Research indicates that temperature can influence the precipitation yield and the composition of the final product. For example, some studies have found 25°C to be an effective temperature for this compound precipitation, resulting in high yields. scirp.orgresearchgate.net

Stirring Speed: The stirring speed in the reactor plays a role in ensuring homogeneity of the reactants and influences the particle size and morphology of the precipitate. Adequate stirring is necessary to maintain a uniform distribution of the precipitant and to control the supersaturation level throughout the reactor.

Reaction Kinetics: The rate of addition of the reactants and the residence time within the reactor (in a continuous process) or the total reaction time (in a batch process) are crucial for controlling the properties of the this compound. These factors influence the nucleation and growth rates of the particles. For instance, a reaction time of one hour has been reported as optimal in certain precipitation studies. researchgate.net The use of semi-batch reactors allows for a more dynamic control over the reaction conditions, which can be advantageous during the optimization of precursor synthesis. osti.gov

Table 2: Key Parameters in Co-precipitation of this compound

| Parameter | Influence on Material Properties | Optimized Conditions/Observations |

|---|---|---|

| pH | Affects precipitation yield and purity. doi.orgscirp.org | Optimal range often cited as 7.5-8.5. rsc.orgdoi.org A pH of 8.5 yielded ~98.43% precipitation. scirp.org |

| Precipitant Concentration | Controls supersaturation, nucleation, and growth. doi.orgmdpi.com | The molar ratio of precipitant to metal ions is a critical factor. mdpi.com |

| Process Temperature | Influences solubility and reaction kinetics. scirp.orgresearchgate.net | 25°C has been shown to be an effective temperature for high precipitation yields. scirp.orgresearchgate.net |

| Stirring Speed | Affects reactant homogeneity and particle morphology. | Essential for maintaining uniform supersaturation. |

| Reaction Time | Determines the extent of nucleation and crystal growth. researchgate.net | A one-hour reaction time has been identified as optimal in some studies. researchgate.net |

Co-precipitation in Multi-metal Carbonate Systems (e.g., Ni-Co-Mn Carbonates)

The co-precipitation method is a widely adopted technique for synthesizing multi-metal carbonate precursors, particularly nickel-cobalt-manganese (Ni-Co-Mn) carbonates, which are crucial intermediates in the production of cathode materials for lithium-ion batteries. osti.govmdpi.com This process involves the simultaneous precipitation of multiple metal ions from a solution to create a homogeneous, solid precursor material. The carbonate co-precipitation route is especially advantageous for producing manganese-rich materials because MnCO₃ is significantly more stable than NiCO₃ and CoCO₃. mdpi.com This stability helps in maintaining the desired stoichiometric control during synthesis. mdpi.com

The synthesis typically involves preparing an aqueous solution containing the desired molar ratios of metal salts (e.g., sulfates of nickel, cobalt, and manganese) and a separate solution of a precipitating agent, commonly sodium carbonate or ammonium carbonate. rsc.orgresearchgate.net These solutions are then carefully introduced into a reactor under controlled conditions of pH, temperature, and stirring rate. The choice of precipitating agent and control over pH are critical. For instance, equilibrium calculations for a Ni-Mn carbonate system suggest an optimal pH range of 7.5 to 8.5 to ensure complete precipitation while avoiding the formation of soluble ammonia complexes at higher pH levels. rsc.org

One of the primary challenges in the co-precipitation of Mn-rich precursors is the susceptibility of Mn²⁺ to oxidation, which can lead to the formation of impurities like MnOOH. osti.gov The carbonate co-precipitation method mitigates this risk as it can be performed under conditions where the +2 oxidation state of the transition metals is maintained. mdpi.com

The morphology and particle size of the resulting multi-metal carbonate powder are highly dependent on the synthesis conditions. Researchers have demonstrated that the morphology of carbonate particles can be tuned from rhombohedral to cubic and eventually to spherical shapes by adjusting reagent concentrations. osti.gov A hydrothermal conversion method, starting with Ni-Co-Mn carbonate nanoparticles, has been used to produce uniform spherical microparticles through a dissolution-recrystallization mechanism, with the particle size being controlled by the initial reactant concentrations. mdpi.com

A modified co-precipitation method utilizes metal carbonates (Li₂CO₃, NiCO₃, MnCO₃, CoCO₃) as precursors, which are decomposed by an acid like oxalic acid. This process releases CO₂ and causes the transition metal ions to co-precipitate as oxalates. acs.org This approach highlights the versatility of carbonate-based systems in precursor synthesis.

Below is a table summarizing typical parameters and outcomes in the co-precipitation of Ni-Co-Mn carbonates.

| Parameter | Condition/Value | Effect/Observation | Reference |

| Precursor Metals | Nickel, Cobalt, Manganese Sulfates | Source of transition metal ions for the cathode material. | rsc.org |

| Precipitating Agent | Sodium Carbonate, Ammonium Carbonate | Induces precipitation of metal carbonates. | rsc.org |

| pH | 7.5 - 8.5 | Optimal range to maximize precipitation and minimize side reactions. | rsc.org |

| Morphology Control | Reagent Concentration | Can be tuned to produce rhombohedral, cubic, or spherical particles. | osti.gov |

| Synthesis Method | Hydrothermal Conversion | Converts nanoparticles to uniform spherical microparticles. | mdpi.com |

Advanced Production Routes and Green Chemistry Principles in this compound Synthesis

Leaching and Selective Precipitation from Manganese Ores

The extraction of manganese from its ores, especially low-grade carbonate ores which are abundant, is a primary route for producing this compound. mdpi.com This hydrometallurgical process involves two key steps: leaching the manganese from the ore into a solution and then selectively precipitating it as this compound.

The leaching process typically employs an acidic medium to dissolve the manganese compounds present in the ore. Sulfuric acid is a common leaching agent. aip.orgn-bri.org For ores where manganese is in a higher oxidation state (e.g., MnO₂), a reducing agent is required to convert it to the more soluble Mn²⁺ state. Oxalic acid is one such reducing agent used in a sulfuric acid environment. aip.orgn-bri.org Research has detailed leaching conditions using 6% sulfuric acid, a temperature of 80°C, and oxalic acid as a reductant to effectively dissolve manganese from the ore. aip.orgn-bri.org Another approach uses hydrochloric acid as the extractant, which has been reported as a cost-effective option. aspur.rs

Once the manganese is in the pregnant leach solution, the next step is to separate it from impurities, which often include iron, aluminum, calcium, and magnesium. mdpi.comresearchgate.net Iron and aluminum can be removed beforehand by adjusting the pH, causing them to precipitate as hydroxides. researchgate.net

Selective precipitation of this compound is then achieved by adding a carbonate source, such as sodium carbonate (soda ash) or ammonium bicarbonate. mdpi.comaspur.rs The feeding method of the precipitating agent is a critical factor in minimizing the co-precipitation of impurities like calcium and magnesium. researchgate.net By carefully controlling the pH, a high-purity this compound product can be obtained. Studies have shown that a this compound purity of over 95% can be achieved from Indonesian manganese ore using this leaching and precipitation method. aip.orgn-bri.org Using ammonium bicarbonate as the precipitant is particularly effective for separating manganese from magnesium, which is a common and challenging impurity due to its chemical similarity to manganese. mdpi.com

The table below summarizes findings from a study on leaching and precipitation of this compound from ore.

| Process Step | Parameter | Condition/Value | Result | Reference |

| Leaching | Leaching Agent | 6% Sulfuric Acid | Effective dissolution of manganese. | aip.orgn-bri.org |

| Reducing Agent | Oxalic Acid (30 g/L) | Reduces higher manganese oxides to soluble Mn²⁺. | aip.orgn-bri.org | |

| Temperature | 80°C | Optimizes leaching kinetics. | aip.orgn-bri.org | |

| Duration | 6 hours | Sufficient time for manganese extraction. | aip.orgn-bri.org | |

| Precipitation | Precipitating Agent | Sodium Carbonate (Na₂CO₃) | Precipitates manganese as MnCO₃. | aip.orgn-bri.org |

| Final Product | This compound | Purity >95% achieved. | aip.orgn-bri.org |

Development of Green Processes for Enhanced Resource Utilization and By-product Recovery

In alignment with the principles of green chemistry, significant efforts are being made to develop more sustainable and efficient processes for this compound synthesis. nih.govmsu.edu These efforts focus on maximizing resource utilization, minimizing waste, and recovering valuable by-products. mdpi.comnih.gov

Another green chemistry approach involves biomineralization, which uses microorganisms to induce the precipitation of minerals. nih.gov Certain bacteria can create conditions that lead to the extracellular formation of this compound (rhodochrosite). nih.gov This method represents a sustainable, low-energy route to synthesizing the compound, although it is currently at the research stage. nih.gov

Synthesis of this compound under Supercritical Conditions

Advanced synthesis techniques are being explored to control the physical properties of this compound, such as particle size and porosity. One such method is synthesis under supercritical conditions, particularly using supercritical carbon dioxide (scCO₂). samipubco.comresearchgate.net

In this process, a manganese precursor, such as manganese acetate, is carbonized with CO₂ under conditions where the CO₂ is in a supercritical state—a fluid state above its critical temperature and pressure. samipubco.comsamipubco.com This method allows for the effective and rapid production of uniformly sized, spherical this compound nanoparticles. researchgate.net The unique properties of supercritical fluids, such as high diffusivity and low viscosity, facilitate rapid mass transfer and uniform reaction conditions, leading to better control over nucleation and particle growth.

Research has shown that this compound synthesized in supercritical CO₂ can exhibit a developed porous structure with a high inner surface area, on the order of 83 m²/g. samipubco.comsamipubco.com The morphology of the nanoparticles can be influenced by reaction parameters such as temperature, pressure, and the composition of the solvent system. researchgate.net The resulting porous this compound nanoparticles can serve as precursors for producing manganese oxides (by calcination) with high surface areas, which are valuable for applications like supercapacitors. researchgate.net

| Parameter | Description | Reference |

| Precursor | Manganese Acetate | The source of manganese for the reaction. |

| Reaction Medium | Supercritical Carbon Dioxide (scCO₂) | Acts as both a solvent and a reactant (carbon source). |

| Product Morphology | Spherical Nanoparticles | Uniformly sized particles are typically produced. |

| Product Properties | Developed Porosity, High Surface Area (~83 m²/g) | Beneficial for subsequent conversion to porous manganese oxides. |

Advanced Characterization Techniques for Elucidating Manganese Carbonate Properties

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Analysis

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure and phase purity of manganese carbonate. atamanchemicals.com The technique involves directing X-rays onto a sample and analyzing the resulting diffraction pattern to identify the arrangement of atoms within the crystal lattice.

This compound typically crystallizes in the trigonal system, isostructural with calcite (CaCO₃), and is naturally found as the mineral rhodochrosite. atamanchemicals.com XRD patterns of synthesized this compound consistently show diffraction peaks corresponding to the rhombohedral structure of rhodochrosite (JCPDS card no. 44-1472). mdpi.com The primary diffraction peaks are used to confirm the phase purity of the material. For instance, studies on this compound ore have utilized XRD to identify rhodochrosite as the major mineral phase. aspur.rs

Detailed structural analysis via XRD reveals a rhombohedral crystal lattice belonging to the R-3c spatial group. samipubco.com The lattice parameters can be refined from the XRD data. The interplanar spacing, calculated from the diffraction angles, provides a fingerprint for the material. For example, the first line of the diffraction pattern for the calcite-rhodochrosite series varies with the this compound content, shifting from 3.075 Å in calcite to 2.850 Å in rhodochrosite. geoscienceworld.org

Furthermore, XRD is employed to study structural changes induced by external factors. Mechanical activation of this compound ore, for instance, leads to a decrease in the height of the major diffraction peaks, indicating partial amorphization and structural disordering. Similarly, doping with other elements, such as silver, can cause a shift in the XRD peaks to higher angles, suggesting alterations in the crystal lattice.

Table 1: Representative XRD Data for this compound (Rhodochrosite)

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

|---|---|---|

| 24.5 | 3.63 | (012) |

| 31.4 | 2.85 | (104) |

| 37.8 | 2.38 | (110) |

| 41.6 | 2.17 | (113) |

| 45.5 | 2.00 | (202) |

| 51.4 | 1.78 | (024) |

| 61.2 | 1.51 | (122) |

Note: Peak positions and intensities can vary slightly depending on the specific sample and experimental conditions.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular bonds, functional groups, and lattice dynamics of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the material's chemical bonds and functional groups. For this compound, FT-IR is crucial for identifying the characteristic vibrations of the carbonate ion (CO₃²⁻).

The internal modes of the carbonate group give rise to several distinct absorption bands. The most prominent bands include the asymmetric stretching (ν₃), out-of-plane bending (ν₂), and in-plane bending (ν₄) vibrations. samipubco.comucf.edu Studies have identified a strong absorption band between 1400 and 1460 cm⁻¹ attributed to the asymmetric stretching of the C-O bond in the carbonate group. researchgate.net Other characteristic peaks include those around 861 cm⁻¹ (out-of-plane C-O bending) and 725 cm⁻¹ (in-plane C-O bending). samipubco.comresearchgate.net

FT-IR can also detect the presence of other bonds, such as Mn-O, which typically appears as an oscillation band around 576-580 cm⁻¹. samipubco.com Furthermore, ex-situ FT-IR spectroscopy has been used to investigate structural changes in this compound during electrochemical processes, such as lithium-ion battery cycling, by monitoring the evolution of the carbonate and other functional group peaks. electrochemsci.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1451 | Asymmetric C-O stretching (ν₃) in CO₃²⁻ |

| ~862 | Out-of-plane C-O bending (ν₂) in CO₃²⁻ |

| ~725 | In-plane C-O bending (ν₄) in CO₃²⁻ |

| ~576 | Mn-O stretching |

Note: The exact positions of the bands can be influenced by factors such as crystallinity and sample preparation.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the lattice vibrations (phonons) of crystalline materials and can be used to identify polymorphs and detect structural defects.

The Raman spectrum of rhodochrosite (MnCO₃) exhibits several characteristic peaks corresponding to both internal and lattice modes. The internal modes of the carbonate ion include the symmetric stretching (ν₁) at approximately 1084 cm⁻¹, the in-plane bending (ν₄) around 715 cm⁻¹, and the antisymmetric stretching (ν₃) near 1408 cm⁻¹. researchgate.net The lattice modes, which involve the motion of the Mn²⁺ cations and the CO₃²⁻ groups as a whole, appear at lower frequencies. These include translational modes (T) and librational (rotational) modes (L). researchgate.netresearchgate.net

High-pressure Raman spectroscopy studies have revealed phase transitions in this compound. For instance, MnCO₃-rich carbonate undergoes a structural phase transition from the CaCO₃-I structure to the CaCO₃-VI structure at pressures between 45-48 GPa. researchgate.net Temperature-dependent Raman spectroscopy has also been employed to investigate the stability and vibrational properties of this compound at elevated temperatures. researchgate.net The presence of defects or doping can lead to broadening or shifting of the Raman peaks, providing information about the structural quality of the material. nih.gov

Table 3: Prominent Raman Peaks for this compound (Rhodochrosite)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~174 | Translational Lattice Mode (T) |

| ~280 | Vibrational Lattice Mode (L) |

| ~715 | In-plane bend (ν₄) of CO₃²⁻ |

| ~1084 | Symmetric stretch (ν₁) of CO₃²⁻ |

| ~1408 | Antisymmetric stretch (ν₃) of CO₃²⁻ |

Note: Peak positions are approximate and can be influenced by factors like crystal orientation, pressure, and temperature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Bonds and Functional Group Interactions

Electron Microscopy and Imaging Techniques

Electron microscopy techniques, with their high resolving power, are essential for visualizing the morphology and microstructure of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. This technique is widely used to examine the morphology, particle size, and aggregation of this compound. atamanchemicals.com

SEM studies have revealed a variety of morphologies for synthesized this compound, including rhombohedral crystals, spherical aggregates, and peanut-like hierarchical structures. samipubco.comrsc.org The morphology can be influenced by the synthesis method and conditions. For example, this compound synthesized via a simple co-precipitation method can exhibit microsphere-like morphology with sizes ranging from 0.8 to 2.5 µm. researchgate.net In some cases, SEM images show that these microspheres are composed of smaller, aggregated nanoparticles. samipubco.com

SEM equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector allows for elemental analysis of the sample, confirming the presence and distribution of manganese, carbon, and oxygen. rsc.orgnih.gov This combined approach is valuable for assessing the purity and elemental composition of different morphological features on the sample surface. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal nanostructure and microstructure of materials. In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the transmitted electrons.

TEM analysis of this compound has been used to observe the fine details of its crystal structure, such as the formation of hollow microspheres and nanocubes. figshare.comcapes.gov.br For instance, in peanut-like hierarchical microcrystals, TEM images have shown that they are composed of numerous nanowires. rsc.org High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes, providing direct evidence of the crystalline nature of the nanoparticles. nih.gov Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from very small regions of the sample, confirming the crystal structure of individual nanoparticles. nih.gov

TEM is also crucial for characterizing the internal structure of more complex architectures. For example, it has been used to confirm that porous Mn₂O₃ microstructures, synthesized via a this compound intermediate, are constructed from distinct nanoparticles in the size range of 20-40 nm. rsc.org

Table 4: Summary of Characterization Techniques and Findings for this compound

| Technique | Information Obtained | Key Findings |

|---|---|---|

| XRD | Crystalline phase, lattice parameters, phase purity, structural disorder | Rhombohedral crystal structure (R-3c space group), isostructural with calcite. atamanchemicals.comsamipubco.com Peak shifts indicate lattice changes due to doping or mechanical stress. |

| FT-IR | Molecular bonds, functional groups | Characteristic absorption bands for CO₃²⁻ (asymmetric stretch, in-plane and out-of-plane bending) and Mn-O bonds. samipubco.comresearchgate.net |

| Raman | Lattice dynamics, phase transitions, structural defects | Distinct peaks for internal carbonate modes and lattice vibrations (translational and librational). researchgate.netresearchgate.net Used to study pressure-induced phase transitions. researchgate.net |

| SEM | Surface morphology, particle size, aggregation, elemental composition (with EDS) | Diverse morphologies including rhombohedra, spheres, and hierarchical structures. samipubco.comrsc.orgresearchgate.net EDS confirms elemental makeup. nih.gov |

| TEM | Nanostructure, microstructure, crystal defects, lattice imaging (HRTEM) | Reveals internal structure of complex morphologies (e.g., hollow spheres, nanowire assemblies). rsc.orgfigshare.com HRTEM visualizes lattice fringes. nih.gov |

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller (BET) Methodologies)

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area and porosity of this compound materials. This analysis is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different partial pressures allows for the calculation of the specific surface area, pore volume, and pore size distribution.

The surface area and porosity are vital parameters for applications where this compound is used as a catalyst, adsorbent, or precursor for other materials. mdpi.comnih.gov A larger surface area often translates to a higher number of active sites, enhancing catalytic activity and adsorption capacity. mdpi.comnih.gov For instance, amorphous iron-doped this compound has been shown to possess a large specific surface area of 279.83 m²/g and a pore size of 4.51 nm. mdpi.com Similarly, biologically-induced synthetic this compound precipitate (BISMCP) has demonstrated a high specific surface area of 109.01 m²/g with a pore size of 8.76 nm and a pore volume of 0.178 cm³/g, making it suitable as an adsorbent for heavy metal removal. nih.gov

Research has shown a wide range of surface areas for this compound depending on the synthesis method. Nanostructured porous MnCO₃ spheres have a specific surface area of 25.4 m²/g and a pore volume of 0.188 cm³/g. researchgate.net In contrast, micro-sized solid particles of MnCO₃ exhibit a lower specific surface area of 17.2 m²/g and a pore volume of 0.09 cm³/g. researchgate.net The synthesis of this compound through biotemplating with spider silk particles and poly(acrylic acid) can result in film-like structures with varying porosity. uni-bayreuth.deresearchgate.net

Table 1: BET Surface Area and Porosity Data for Various this compound Materials

| Material | Specific Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|

| Amorphous Fe-Doped this compound | 279.83 | 4.51 | - | mdpi.com |

| Biologically-Induced Synthetic this compound Precipitate (MCP-6) | 109.01 | 8.76 | 0.178 | nih.gov |

| Nanostructured Porous MnCO₃ Spheres | 25.4 | 3.2 | 0.188 | researchgate.net |

| Micro-size Solid Particle MnCO₃ | 17.2 | 3.7 | 0.09 | researchgate.net |

| Hollow Mn₂O₃ Shells (from MnCO₃ precursor) | 56 | - | - |

Thermal Decomposition and Stability Studies (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is an essential technique for studying the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is crucial for understanding the material's behavior at elevated temperatures, which is relevant for its use in synthesizing manganese oxides and in high-temperature applications.

The thermal decomposition of this compound in air typically begins around 350°C and can proceed in multiple steps. mdpi.com A major weight loss of approximately 31% between 350°C and 540°C is attributed to the decomposition of MnCO₃ into manganese(III) oxide (Mn₂O₃). tandfonline.com Further heating can lead to the transformation of Mn₂O₃ to manganese(II,III) oxide (Mn₃O₄). mdpi.com The decomposition process is influenced by factors such as the heating rate, with the termination temperature increasing as the heating rate increases. researcher.life

TGA studies have shown that the decomposition of rhodochrosite (a mineral form of MnCO₃) involves a first mass loss of 27.5% starting at 350°C and ending around 660°C, corresponding to the formation of Mn₂O₃. mdpi.com Another study reported that the decomposition of MnCO₃ starts at approximately 300°C and finishes at around 500°C. scispace.com The decomposition of hydrated this compound (MnCO₃·xH₂O) shows the release of both water and carbon dioxide at temperatures above 320°C. researchgate.net

Table 2: Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product | Reference |

|---|---|---|---|---|

| MnCO₃ → Mn₂O₃ | 350 - 540 | ~31 | Mn₂O₃ | tandfonline.com |

| MnCO₃ → Mn₂O₃ | 350 - 660 | 27.5 | Mn₂O₃ | mdpi.com |

| MnCO₃ → Mn₂O₃ | 300 - 500 | - | Mn₂O₃ | scispace.com |

| MnCO₃·xH₂O decomposition | >320 | - | H₂O and CO₂ released | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly valuable for determining the oxidation state of manganese on the surface, which is critical for its catalytic and electrochemical properties.

XPS analysis of this compound typically shows characteristic peaks for manganese (Mn), carbon (C), and oxygen (O). acs.org The binding energies of the core level electrons, such as Mn 2p, provide information about the oxidation state. For instance, in the thermal decomposition product of MnCO₃, α-Mn₂O₃, XPS results show Mn in the +3 oxidation state, with Mn 2p₃/₂ and Mn 2p₁/₂ peaks at approximately 641.2 eV and 652.73 eV, respectively. tandfonline.com In studies of Fe-doped this compound, XPS analysis reveals the redox cycling of both iron and manganese during catalytic processes. nih.gov

The O 1s spectrum can also provide valuable information. For example, a peak at a binding energy of 531.7 ± 0.2 eV is attributed to the lattice oxygen of MnCO₃. XPS has also been used to confirm the presence of Mn²⁺ in various this compound-based materials and to study the changes in oxidation states during electrochemical processes. acs.orgfrontiersin.org

Table 3: XPS Binding Energies for Manganese in this compound and Related Compounds

| Compound | Core Level | Binding Energy (eV) | Oxidation State | Reference |

|---|---|---|---|---|

| α-Mn₂O₃ (from MnCO₃) | Mn 2p₃/₂ | 641.2 | +3 | tandfonline.com |

| α-Mn₂O₃ (from MnCO₃) | Mn 2p₁/₂ | 652.73 | +3 | tandfonline.com |

| Co-doped MnCO₃ | Mn 2p | ~642 | +2 | |

| MnCO₃ | Mn 3s | - | +2 | acs.org |

Dynamic Light Scattering (DLS) for Particle Size Distribution and Hydrodynamic Radius Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. For this compound nanoparticles and microparticles, DLS provides crucial information about their hydrodynamic radius and size distribution, which can influence their reactivity, stability, and suitability for various applications.

DLS studies have been employed to characterize this compound nanoparticles synthesized for biomedical applications. For example, this compound nanoparticles stabilized with methylcellulose (B11928114) were found to have a monomodal size distribution with an average hydrodynamic radius of 393 ± 80 nm. samipubco.comsamipubco.comresearchgate.net This technique is also used to monitor the interactions between this compound and other molecules, such as in the template-mediated mineralization using spider silk particles and poly(acrylic acid). uni-bayreuth.deresearchgate.net The particle size distribution is a critical parameter as it can affect the material's properties as an adsorbent or carbocatalyst. mdpi.com

Table 4: DLS Data for this compound Nanoparticles

| Material | Average Hydrodynamic Radius (nm) | Size Distribution | Reference |

|---|---|---|---|

| This compound Nanoparticles (stabilized with methylcellulose) | 393 ± 80 | Monomodal | samipubco.comsamipubco.comresearchgate.net |

Computational Chemistry and Theoretical Modeling of Manganese Carbonate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of manganese carbonate. This quantum mechanical modeling method allows for the detailed examination of the compound's electronic structure, mechanical stability, and behavior under various conditions.

Electronic Structure and Chemical Bonding Characteristics

DFT calculations have been instrumental in elucidating the electronic structure and bonding in this compound (MnCO₃). Studies show that in the rhodochrosite crystal, manganese (Mn) and carbon (C) atoms act as electron donors, while oxygen (O) atoms act as electron acceptors. icm.edu.pl Specifically, electrons are primarily donated from the Mn 3d and C 2p orbitals to the O 2p orbitals. icm.edu.pl This charge transfer leads to a high electron density in the C-O bond, indicating a covalent nature, while the Mn-O bond exhibits a greater degree of ionicity. icm.edu.pl

The electronic properties of rhodochrosite are primarily determined by the Mn atoms, with the Mn 3d orbitals being the main contributors to the Fermi level. icm.edu.pl The introduction of impurities, such as calcium (Ca), magnesium (Mg), iron (Fe), zinc (Zn), and copper (Cu), has a significant impact on the electronic structure. icm.edu.plbibliotekanauki.pl For instance, Ca and Mg impurities can reduce the semiconductor band gap of rhodochrosite. icm.edu.plbibliotekanauki.pl The presence of Fe, Zn, and Cu impurities also narrows the forbidden gap, thereby improving the material's conductivity. bibliotekanauki.pl Furthermore, the formation of a surface, such as the (104) surface, alters the electronic structure, leading to a reduction in the band gap width and an increase in the activity of surface electrons compared to the bulk crystal. journalssystem.comicm.edu.pl Theoretical calculations have estimated the O(2p) to Mn(3d) band gap in MnCO₃ to be approximately 5.8 ± 0.2 eV. researchgate.net

Prediction and Analysis of Elastic Constants and Mechanical Properties

Theoretical calculations using DFT have been employed to predict the elastic constants and mechanical properties of this compound. These studies provide insights into the material's stiffness, anisotropy, and stability under stress. One study, using a plane wave ultra-soft pseudopotential method within the DFT framework, calculated the elastic constants of this compound. researchgate.net The results from these first-principles calculations can be used to derive important mechanical properties such as the bulk modulus, shear modulus, and Young's modulus. researchgate.net

Another study combined DFT calculations with molecular dynamics to simulate these properties, finding a bulk modulus of 107.682 GPa and a shear modulus of 52.09 GPa, which were in good agreement with experimental values. researchgate.netresearchgate.net The anisotropy of the crystal structure is attributed to the different Coulomb and van der Waals forces between the atoms. researchgate.netresearchgate.net The mechanical stability of the trigonal crystal structure of MnCO₃ is confirmed by satisfying the Born stability criteria based on the calculated elastic constants. uabc.mxsci-hub.se

Table of Calculated Elastic Constants for this compound (Rhodochrosite)

| Elastic Constant | Calculated Value (GPa) |

| C₁₁ | 197.89 |

| C₁₂ | 61.19 |

| C₁₃ | 62.88 |

| C₁₄ | 14.13 |

| C₃₃ | 198.97 |

| C₄₄ | 37.84 |

Data sourced from first-principles calculations. researchgate.net

Thermodynamic Stability and Pressure-Driven Phase Transformations

DFT calculations have been crucial in understanding the thermodynamic stability and pressure-induced phase transformations of this compound. At ambient conditions, MnCO₃ crystallizes in the calcite structure (rhombohedral, R-3c space group). osti.gov However, under high pressure, it undergoes structural changes. Experimental and theoretical studies have shown that MnCO₃ transforms from the calcite-type structure (MnCO₃-I) to a high-pressure phase. osti.govosti.govgithub.ioresearchgate.netcarnegiescience.edu

One study reported a phase transition to a structure similar to CaCO₃-VI with a triclinic unit cell at approximately 35 GPa. osti.govosti.govcarnegiescience.edu Another investigation observed this transition at a higher pressure of 45–48 GPa. github.ioresearchgate.net DFT calculations have confirmed these experimental observations and helped in assigning the vibrational modes of the new high-pressure phase. osti.govosti.govcarnegiescience.edu The transition is reversible, although some hysteresis has been observed upon decompression. osti.gov The addition of smaller cations like Mg²⁺ and Fe²⁺ can increase the pressure at which this structural transformation occurs. github.io Calorimetric studies have determined the surface energy of nanophase MnCO₃ to be 0.64 ± 0.08 J/m² for a hydrous surface and 0.94 ± 0.12 J/m² for an anhydrous surface. researchgate.net

Manganese Speciation and Local Coordination Environments in Carbonate Matrices

DFT has been used to investigate the speciation of manganese and its local coordination environment when incorporated into other carbonate minerals, such as calcite (CaCO₃) and aragonite. When Mn is substituted for Ca in calcite, DFT calculations have successfully reproduced the experimental crystal structures. researchgate.net In these Mn-doped calcites, the magnetic moment of Mn is close to 5 µB. researchgate.net

The incorporation of Mn into the aragonite structure, however, is less favorable and leads to significant structural distortion around the Mn site. researchgate.net This results in mixed coordination numbers for Mn, primarily five and seven. researchgate.net Theoretical calculations of X-ray Emission Spectra (XES) have been used to probe these coordination environments. researchgate.net The intensity of the XES signal has been shown to decrease exponentially with an increasing Mn-O distance, providing a quantitative tool to study Mn speciation in carbonate matrices. researchgate.net

Theoretical Modeling of Vibrational Spectra (Infrared and Raman)

Computational modeling, particularly DFT, has been extensively used to calculate and interpret the vibrational spectra (Infrared and Raman) of this compound and related compounds. mdpi.comresearchgate.netdntb.gov.ua These theoretical spectra show good agreement with experimental data for both synthetic and natural crystals. mdpi.comresearchgate.netdntb.gov.ua

DFT calculations allow for the assignment of specific vibrational modes, including lattice and intramolecular vibrations. mdpi.comresearchgate.netdntb.gov.ua For a series of carbonate minerals, linear dependencies have been established between the wavenumbers of certain vibrational modes and the ionic radius and mass of the metal cation. mdpi.comresearchgate.netdntb.gov.ua These relationships have predictive power and can be used to analyze the spectra of solid carbonate solutions. mdpi.comresearchgate.netdntb.gov.ua High-pressure Raman spectroscopy studies, complemented by DFT calculations, have been used to investigate the structural changes in MnCO₃ under compression, identifying shifts in Raman modes that correspond to phase transitions. github.io

Molecular Dynamics (MD) Simulations for Interatomic Interactions and Dynamic Properties

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic properties and interatomic interactions within this compound at an atomic scale. researchgate.netresearchgate.net By defining interatomic potential functions that describe the forces between atoms, MD simulations can model the behavior of the crystal lattice over time. researchgate.netresearchgate.net

In the context of this compound, MD simulations have been used to calculate elastic constants, bulk modulus, and shear modulus. researchgate.netresearchgate.net These simulations have shown that the structure exhibits anisotropy due to the varying Coulomb and van der Waals forces between the different types of atoms. researchgate.netresearchgate.net The results from MD simulations have been validated by their consistency with experimental data and DFT calculations. researchgate.netresearchgate.net The development of accurate interatomic potentials is crucial for the reliability of MD simulations. For instance, Morse potentials have been proposed to describe the interactions between atoms in manganese-containing systems. mdpi.com These simulations are valuable for understanding the influence of factors like pressure on the mechanical properties of this compound. researchgate.netresearchgate.net

Kinetic Modeling of Precipitation and Leaching Processes: Reaction Rate Constants and Activation Energies

Kinetic modeling is essential for understanding the rates and mechanisms of this compound (rhodochrosite) formation (precipitation) and breakdown (leaching). These models rely on experimentally determined reaction rate constants and activation energies to predict how fast these processes occur under various conditions.

Precipitation Kinetics:

The precipitation of this compound from aqueous solutions, such as manganese sulfate (B86663) mixed with sodium carbonate, is a critical process in hydrometallurgy for manganese recovery. researchgate.nettandfonline.comepa.gov Kinetic studies reveal that the reaction mechanism and rate are heavily influenced by factors like temperature, pH, and reagent concentrations.

Research on precipitating MnCO₃ from a manganese sulfate solution using sodium carbonate has shown that the process generally follows first-order kinetics. researchgate.netepa.gov In these systems, the reaction rate constants have been observed to increase with rising reaction temperatures. This temperature dependence is quantified by the activation energy (Ea), which represents the minimum energy required for the reaction to occur. For the precipitation of rhodochrosite from manganese sulfate and sodium carbonate solution, an apparent activation energy has been calculated to be 27.338 kJ/mol. researchgate.nettandfonline.comepa.gov This value indicates the presence of an energy barrier that reactants must overcome. researchgate.net Thermodynamic analysis of this process also reveals a spontaneous and endothermic nature for the chemical reaction. researchgate.netepa.gov

Leaching and Dissolution Kinetics:

The leaching of this compound is a key step in extracting manganese from its ores. The kinetics of this process are often studied by observing the dissolution of rhodochrosite or manganese ores in various acidic solutions. The rate of dissolution is influenced by temperature, acid concentration, particle size, and stirring speed. dergipark.org.tr

Kinetic models applied to leaching data help identify the rate-controlling step of the process, which can be diffusion through a product layer, a surface chemical reaction, or a mix of both. researchgate.netmdpi.com The shrinking core model is frequently used to describe the leaching of manganese ores. mdpi.com

The activation energy for leaching varies significantly depending on the lixiviant (leaching agent) and the specific composition of the ore. For example, the dissolution of calcinated rhodochrosite in acetic acid was found to be controlled by a pseudo-first-order reaction with an activation energy of 25.51 kJ/mol. dergipark.org.tr The leaching of semi-oxidized manganese ores containing both MnO₂ and MnCO₃ in a sulfuric acid medium with sucrose (B13894) as a reducing agent showed an apparent activation energy of 53.33 kJ·mol⁻¹ for the MnCO₃ component. mdpi.com This process was determined to be controlled simultaneously by chemical reaction and diffusion. mdpi.com Another study on leaching high-calcium and -silicon manganese ores found the process to be dependent on an interfacial chemical reaction, with an activation energy of 43.4 kJ/mol. tandfonline.com

The following table summarizes a selection of reported activation energies for various this compound precipitation and leaching processes.

| Process | System/Conditions | Kinetic Model/Order | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Precipitation | MnSO₄ + Na₂CO₃ solution | First-order | 27.338 | researchgate.nettandfonline.comepa.gov |

| Oxidative Precipitation | SO₂/air gas mixture, catalyzed by cobalt | Zeroth-order | 9.6 | mdpi.com |

| Leaching/Dissolution | Calcinated rhodochrosite in acetic acid | Pseudo first-order | 25.51 | dergipark.org.tr |

| Leaching/Dissolution | Semi-oxidized ore (MnCO₃ component) in H₂SO₄ with sucrose | Shrinking core model (diffusion/chemical reaction control) | 53.33 | mdpi.com |

| Leaching/Dissolution | High-calcium and -silicon manganese ores | Interface chemical reaction control | 43.4 | tandfonline.com |

Chemical Equilibrium Modeling for Multi-component Carbonate Systems (e.g., Mn-Ca-Mg Carbonates)

Chemical equilibrium modeling is a powerful computational tool used to predict the behavior of complex geological and chemical systems. For this compound, this modeling is particularly important in understanding its formation, stability, and interaction within multi-component systems that also include other divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can substitute for manganese (Mn²⁺) in the carbonate crystal lattice, forming solid solutions.

Equilibrium models for these systems are built on fundamental thermodynamic data, such as the Gibbs free energy of formation and solubility products (Kso). nagra.chnih.gov There is some variability in the reported pKso (the negative logarithm of the solubility product) for rhodochrosite, with values cited around 10.39 for precipitated MnCO₃ and 11.13 for the natural mineral. nagra.ch This data is critical for calculating the saturation state of water with respect to this compound and predicting whether it will precipitate or dissolve.

In multi-component systems like Mn-Ca-Mg carbonates, the interactions between the different metal ions are complex. The formation of solid solutions, such as (Mn,Ca)CO₃ or (Mg,Mn,Ca)CO₃, is common. arizona.educore.ac.uk Thermodynamic modeling of these solid solutions requires data on the mixing properties of the components, including the enthalpy and excess free energy of mixing. arizona.edu For the calcite (CaCO₃) - rhodochrosite (MnCO₃) binary system, the excess free energies of mixing are positive, and the enthalpies of mixing are complex, showing both endothermic and exothermic deviations. arizona.edu This indicates non-ideal mixing behavior that must be accounted for in accurate equilibrium models.

Computational models have been developed to simulate the precipitation and dissolution of these multi-component carbonate cements in geological settings, for instance, in sandstone reservoirs. nih.gov These models consider the influence of various factors such as temperature, pressure (depth), pH, and CO₂ partial pressure on the equilibrium concentrations of the metal ions ([M²⁺], where M = Ca, Mg, Fe, or Mn). nih.gov The models can predict reaction pathways by minimizing the total Gibbs free energy of the system. nih.gov

Key findings from such models include:

With increasing burial depth, which simultaneously increases temperature and pressure, carbonate minerals like calcite may first dissolve and then precipitate at greater depths. nih.gov

The presence of CO₂ significantly influences the solubility of these carbonates. nih.gov

The precipitation potential of different carbonate species from a solution can be selective. For example, under certain conditions, MnCO₃ may precipitate preferentially over CaCO₃ and MgCO₃. researchgate.net

Geochemical Cycling and Environmental Transformations of Manganese Carbonate

Role in Manganese Geochemistry and Redox Cycling in Natural Systems

Manganese carbonate, primarily in the form of the mineral rhodochrosite, plays a crucial role in the geochemical cycling of manganese. This cycle involves the transformation of manganese between its soluble divalent state (Mn(II)) and its insoluble oxidized states (Mn(III) and Mn(IV)). In oxic environments, manganese is typically oxidized by microorganisms, leading to the precipitation of manganese oxides and oxyhydroxides. cambridge.org These solid phases accumulate in sediments where, under anoxic conditions, they can be reduced back to the more mobile Mn(II) by anaerobic microorganisms. cambridge.org This re-mobilized Mn(II) can then diffuse into the oxic zone to be re-oxidized or it can precipitate as this compound (MnCO₃), effectively acting as a sink for Mn(II) and removing it from the active redox cycle, particularly in freshwater sediments. cambridge.org

The redox potential (E⁰) for the oxidation of Mn(II) to Mn(III) is high, making molecular oxygen the most significant natural oxidant. pnas.org However, alternative anaerobic pathways, such as microbial nitrate-dependent manganese oxidation and anoxygenic photosynthesis, can also facilitate manganese cycling in the absence of oxygen. cambridge.org Furthermore, abiotic photooxidation of rhodochrosite by light with wavelengths around 230 nm, which would have been present on the early Earth's surface, can also produce manganese oxides without molecular oxygen. pnas.org The resulting manganese oxides are strong oxidizing agents capable of degrading recalcitrant organic compounds like lignin. cambridge.org This interplay between oxidation and reduction, and the subsequent precipitation of this compound, is a key determinant of manganese's behavior and distribution in natural systems. cambridge.orgusgs.gov

Formation Mechanisms in Natural Sedimentary Environments

Diagenetic Precipitation and the Influence of Organic Matter Decomposition

A primary mechanism for the formation of this compound in sedimentary environments is through diagenetic precipitation. This process typically occurs in anoxic or suboxic zones within sediments where manganese oxides (Mn(IV)) are reduced. cambridge.orgresearchgate.net The reduction of manganese oxides is often coupled with the oxidation of organic matter by heterotrophic microbes. mdpi.comresearchgate.net During this process, the decomposition of organic matter releases carbon dioxide (CO₂), which dissolves to form bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, increasing the alkalinity of the porewaters. usgs.govresearchgate.net The simultaneous production of dissolved Mn(II) from the reduction of manganese oxides and the increase in carbonate ions leads to the supersaturation and subsequent precipitation of this compound minerals like rhodochrosite. usgs.govmdpi.com

The involvement of organic matter is often evidenced by the negative carbon isotope values (δ¹³C) found in these this compound deposits, indicating that a significant portion of the carbon was derived from the oxidation of organic matter. usgs.govcaltech.edu For instance, δ¹³C values in manganese-bearing carbonates can range from -17.8 to +0.5‰, with the most negative values correlating with high-grade rhodochrosite zones. usgs.gov The process of microbially-mediated manganese reduction coupled with organic matter oxidation is a key driver in the formation of significant this compound ore bodies. researchgate.netcore.ac.uk

Formation from Amorphous and Nanocrystalline Precursors in Aqueous Systems

The crystallization of this compound can proceed through the formation of amorphous and nanocrystalline precursors. researchgate.netgeoscienceworld.org The formation of an amorphous this compound (AMnC) phase provides a lower energy pathway for the eventual crystallization of the more stable rhodochrosite. researchgate.netgeoscienceworld.orggeoscienceworld.org This is analogous to crystallization pathways observed in other carbonate systems like those of calcium, magnesium, and iron. geoscienceworld.org

Studies have shown that amorphous this compound is metastable and will slowly crystallize to rhodochrosite over time. geoscienceworld.orgresearchgate.net The thermodynamic stability of this compound phases is influenced by particle size. At the nanoscale, manganese oxides like hausmannite (Mn₃O₄) are often more stable in aerated environments, while coarser-grained this compound is favored in reducing environments. researchgate.netgeoscienceworld.org The surface energy of nanophase MnCO₃ is lower than that of nano-calcite, and it binds surface water less strongly. researchgate.netgeoscienceworld.org These energetic differences at the nanoscale can influence the stability fields of manganese minerals and their transformation pathways in aqueous systems. researchgate.netgeoscienceworld.org

Solid Solution Formation with Other Carbonates (e.g., Mixed Mn-Ca Carbonates)

This compound readily forms solid solutions with other carbonate minerals, particularly those with a similar calcite-type rhombohedral structure. researchgate.netle-comptoir-geologique.com A common example is the formation of a solid solution series with calcite (CaCO₃), resulting in manganoan calcite or calcian rhodochrosite. le-comptoir-geologique.comgeologyscience.ru Rhodochrosite also forms a complete solid solution series with siderite (FeCO₃). le-comptoir-geologique.comgeologyin.com

The formation and composition of these mixed carbonate phases in marine sediments are largely controlled by the ratio of dissolved manganese to calcium ([Mn²⁺]:[Ca²⁺]) in the porewater, the availability of calcite surfaces for nucleation, and reaction kinetics. geologyscience.ru In some environments, calcite can act as a nucleation site for the precipitation of manganoan carbonate. pnas.org The presence of other cations, such as magnesium, can also influence the stoichiometry of the resulting carbonate minerals, leading to the formation of minerals like kutnahorite (CaMn(CO₃)₂). caltech.edugeologyscience.ru The compositional zoning observed in some this compound micronodules, with alternating bands of Mg-kutnahorite and Mg-Ca rhodochrosite, suggests precipitation in response to changing porewater chemistry and metal supply. ug.edu.gh

Controls on Manganese(II) Mobility and Transport of Associated Heavy Metals

This compound plays a significant role in controlling the mobility of dissolved manganese (Mn(II)) in the environment. researchgate.netminsocam.org Under anoxic or suboxic conditions, the precipitation of this compound minerals effectively removes Mn(II) from the aqueous phase, acting as a sink and limiting its transport. cambridge.orguu.nl The formation of these carbonates can be influenced by the presence of other ions; for example, increasing bicarbonate concentrations can decrease aqueous Mn(II) levels through enhanced precipitation. nih.gov

The surfaces of manganese-containing minerals, including carbonates, can also influence the transport of associated heavy metals. mdpi.comlidsen.com These minerals can adsorb heavy metal ions from water through mechanisms like electrostatic interactions. mdpi.com However, changes in environmental conditions, such as a decrease in pH, can lead to the dissolution of carbonate minerals, which would release the adsorbed metals back into the water. researchgate.net Therefore, the formation and stability of this compound are critical factors in the sequestration and potential remobilization of heavy metals in sedimentary environments.

Significance in the Global Carbon Cycle and Carbon Dioxide Mineralization Processes

This compound minerals are an important component of the global carbon cycle, serving as a significant sink for carbon. researchgate.netfrontiersin.org The formation of these minerals through processes like the microbially-mediated oxidation of organic matter effectively traps carbon in a solid, stable form within sediments. usgs.govgoldschmidt.info This process can be viewed as a "microbial carbon pump," converting buried or dissolved organic carbon into recalcitrant inorganic carbon. goldschmidt.info By sequestering carbon in this manner, the formation of large this compound deposits can influence the partial pressures of oxygen (pO₂) and carbon dioxide (pCO₂) in the atmosphere over geological timescales. goldschmidt.info

The stability of this compound under various pressures and temperatures is crucial for understanding the deep carbon cycle. frontiersin.org Carbonates are the primary form of oxidized carbon transported into the Earth's mantle through subduction. frontiersin.org While stable at considerable depths, their increased solubility in aqueous fluids at high pressures and temperatures suggests they can be recycled back to the atmosphere via volcanic activity. copernicus.org Furthermore, in the context of carbon capture and storage technologies, the expansion of the MnCO₃ stability field in supercritical CO₂ environments suggests its potential role in CO₂ mineralization, which involves trapping CO₂ as a solid carbonate mineral. researchgate.netgeoscienceworld.org

Influence of pH, Redox Potential, and Environmental Conditions on this compound Stability

The stability of this compound (MnCO₃), primarily found in nature as the mineral rhodochrosite, is intricately governed by a combination of geochemical factors. The interplay between pH, redox potential (Eh), and other environmental conditions dictates its formation, dissolution, and transformation into other manganese compounds, particularly manganese oxides.

The solubility and stability of this compound are significantly influenced by the pH of the surrounding aqueous environment. In general, this compound is insoluble in water but will dissolve in acidic conditions. wikipedia.orgatamankimya.com Like most carbonate minerals, it hydrolyzes when treated with acids, forming water-soluble salts. wikipedia.org The dissolution kinetics of this compound are therefore highly pH-dependent, with increased acidity leading to a higher rate of dissolution. rsc.orgrsc.org Conversely, near-neutral to alkaline conditions (around pH 6.5–8.5) are more favorable for the stability and precipitation of this compound. nih.gov However, at very high pH, this compound can be converted to manganese oxides. tandfonline.com

Redox potential (Eh) is another critical parameter controlling the stability of this compound. Manganese can exist in several oxidation states, primarily Mn(II), Mn(III), and Mn(IV). tandfonline.com this compound is a compound of divalent manganese (Mn(II)). wikipedia.org In reducing environments, where the redox potential is low, this compound is the favored stable manganese mineral. researchgate.netgeoscienceworld.org Conversely, in oxidizing (aerated) environments with high redox potential, manganese oxides, such as hausmannite (Mn₃O₄) and manganite (γ-MnOOH), tend to dominate. researchgate.netgeoscienceworld.orgpnas.org The transition between this compound and manganese oxides is a key aspect of the geochemical cycling of manganese. researchgate.netresearchgate.net For instance, under anoxic conditions, the photooxidation of rhodochrosite by UV light can lead to the formation of manganite. pnas.org

The particle size of this compound also affects its stability. Nanophase this compound has a lower surface energy than nano-calcite and binds water less strongly. researchgate.netgeoscienceworld.org This difference in surface energy can cause shifts in the Eh-pH stability diagrams, expanding the stability field of manganese oxides at the nanoscale in aerated environments. researchgate.netgeoscienceworld.org

The presence of other ions in solution can also impact the stability of this compound. For example, iron can influence the stability of manganese precipitates. Studies have shown that manganese is more stable when precipitated with high concentrations of iron. wvmdtaskforce.com Furthermore, the type of alkaline material used in precipitation processes affects the stability of the resulting manganese-containing sludge, with lime or sodium hydroxide (B78521) producing more stable sludge than sodium carbonate. wvmdtaskforce.com

The kinetics of this compound precipitation and dissolution are also noteworthy. The precipitation of rhodochrosite can be a slow process, which may explain why some natural waters are found to be supersaturated with respect to this mineral. researchgate.net The dissolution of this compound, while faster in acidic conditions, can be inhibited by the presence of dissolved manganese(II) ions, particularly when sufficient carbonate ions are also present in the solution. researchgate.net

Interactive Data Table: Solubility Product of Rhodochrosite (MnCO₃)

The solubility product constant (Ksp) is a measure of a solid substance's ability to dissolve in an aqueous solution. A lower Ksp value indicates lower solubility. The table below presents experimentally determined solubility products for rhodochrosite under different conditions.

| Conditions | -log Ksp | Ksp | Reference |

| Dried crystals | 11.39 ± 0.14 | 4.07 x 10⁻¹² | researchgate.net |

| Wet crystals | 12.51 ± 0.07 | 3.09 x 10⁻¹³ | researchgate.net |

| Supersaturated solutions | 11.65 ± 0.14 | 2.24 x 10⁻¹² | researchgate.net |

| Infinite dilution at 25.0 °C | - | (2.60 ± 0.07) × 10⁻¹¹ | capes.gov.br |

| Seawater (34.27‰ salinity) at 25.0 °C | - | (3.24 ± 0.23) × 10⁻⁹ | capes.gov.br |

| Seawater (34.27‰ salinity) at 3.3 °C | - | (2.28 ± 0.24) × 10⁻⁹ | capes.gov.br |

Interactive Data Table: Redox Potentials in this compound Systems

The redox potential (Eh) at which manganese species transform is crucial for understanding their environmental stability. The following table shows key redox potentials related to this compound.

| Transformation | Redox Potential (Eh) | Conditions | Reference |

| Mn²⁺ oxidation | 1.19 V (vs NHE) | 0.1 M LiClO₄ solution | nih.gov |